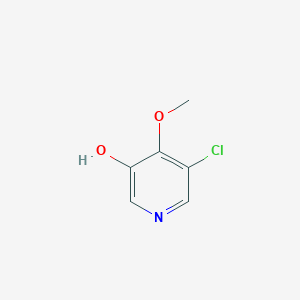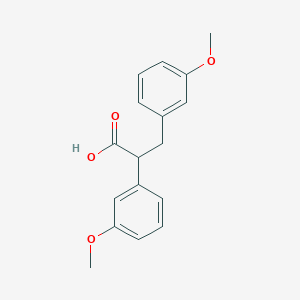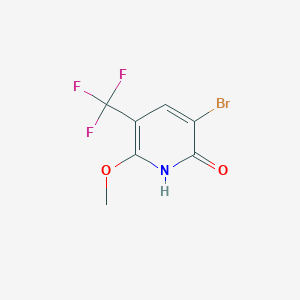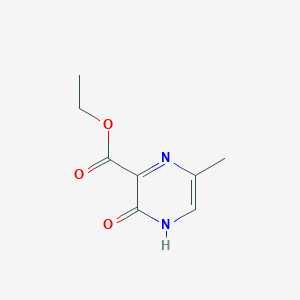
5-Chloro-4-methoxypyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methoxypyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 4-methoxypyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include 5-amino-4-methoxypyridin-3-ol or 5-thio-4-methoxypyridin-3-ol.
Oxidation: Products include 5-chloro-4-formylpyridin-3-ol or 5-chloro-4-carboxypyridin-3-ol.
Reduction: Products include 4-methoxypyridin-3-ol or 5-chloro-4-methoxypiperidine.
Aplicaciones Científicas De Investigación
5-Chloro-4-methoxypyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxypyridin-3-ol: Similar structure but with the methoxy group at the 2-position.
4-Chloro-3-methoxypyridine: Similar structure but with the chlorine and methoxy groups at different positions.
5-Chloro-4-methoxypyridine: Lacks the hydroxyl group at the 3-position.
Uniqueness
5-Chloro-4-methoxypyridin-3-ol is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H6ClNO2 |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
5-chloro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-4(7)2-8-3-5(6)9/h2-3,9H,1H3 |
Clave InChI |
CSSJCVHXBZBVQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)



![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)
![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)






![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)

